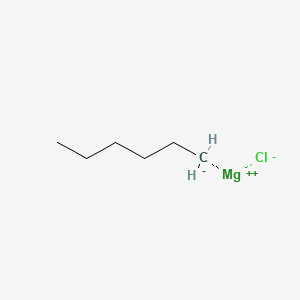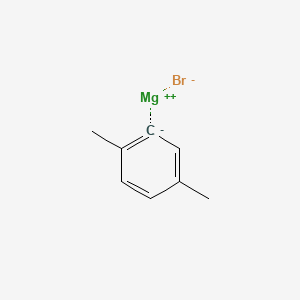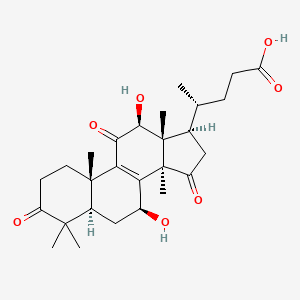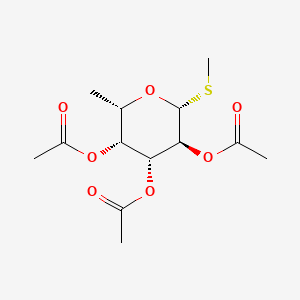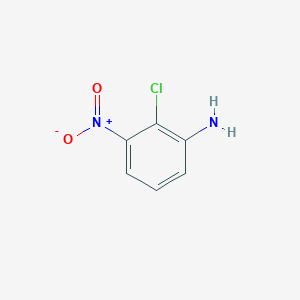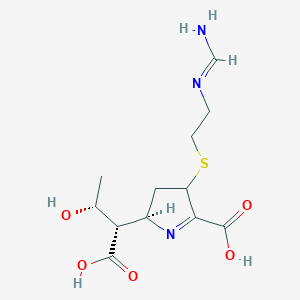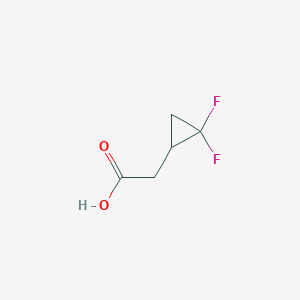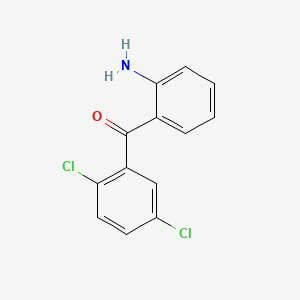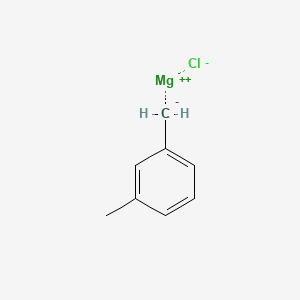
3-Methylbenzylmagnesium chloride
Overview
Description
3-Methylbenzylmagnesium chloride is an organometallic compound with the molecular formula C8H9ClMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-Methylbenzylmagnesium chloride is the benzylic position of alkyl benzenes . This compound, being an organometallic reagent, is particularly reactive at the benzylic position due to the presence of the magnesium atom, which has a significant effect on the electronic properties of the molecule .
Mode of Action
this compound interacts with its targets through a process known as the Grignard reaction . This reaction involves the nucleophilic addition of the Grignard reagent (in this case, this compound) to a carbonyl group . The result of this interaction is the formation of a new carbon-carbon bond, leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
The Grignard reaction involving this compound can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules . The ability of this compound to form new carbon-carbon bonds can lead to the creation of diverse molecular structures, thereby influencing the course of various biochemical reactions .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The primary molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules that play crucial roles in various biological processes .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for optimal activity . Additionally, the reaction conditions, such as temperature and solvent, can significantly influence the efficacy and selectivity of the reactions involving this compound .
Preparation Methods
3-Methylbenzylmagnesium chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Synthetic Route::- Dissolve magnesium turnings in anhydrous THF.
- Add 3-methylbenzyl chloride dropwise to the magnesium suspension while stirring.
- Heat the reaction mixture to facilitate the formation of this compound.
- The resulting solution is then filtered to remove any unreacted magnesium and other impurities.
Chemical Reactions Analysis
3-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
1. Nucleophilic Addition::- Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
- Common reagents: Aldehydes, ketones, esters.
- Major products: Secondary or tertiary alcohols.
- Can participate in substitution reactions with halides.
- Common reagents: Alkyl halides, aryl halides.
- Major products: Substituted benzyl derivatives.
- Used in coupling reactions to form carbon-carbon bonds.
- Common reagents: Various organic halides.
- Major products: Coupled organic compounds.
Scientific Research Applications
3-Methylbenzylmagnesium chloride has a wide range of applications in scientific research, including:
1. Organic Synthesis::- Used as a key reagent in the synthesis of complex organic molecules.
- Facilitates the formation of carbon-carbon bonds, which is crucial in the construction of various organic frameworks.
- Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Helps in the development of new drugs and therapeutic agents.
- Utilized in the preparation of advanced materials, including polymers and nanomaterials.
- Contributes to the development of new materials with unique properties.
Comparison with Similar Compounds
3-Methylbenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:
1. 4-Methylbenzylmagnesium chloride::- Similar structure but with the methyl group at the para position.
- Used in similar types of reactions but may exhibit different reactivity due to the position of the substituent.
- Contains a methoxy group instead of a methyl group.
- Used in the synthesis of different organic compounds, offering different reactivity and selectivity.
- Contains two methoxy groups at the meta positions.
- Provides unique reactivity patterns and is used in specialized synthetic applications .
Properties
IUPAC Name |
magnesium;1-methanidyl-3-methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIXEEVXDGICED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564828 | |
| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29875-06-7 | |
| Record name | Magnesium chloride (3-methylphenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)


![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
